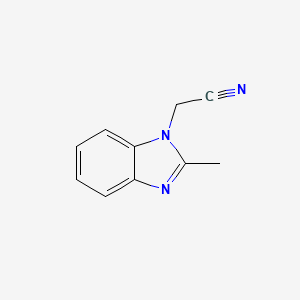

(2-Methyl-1H-benzimidazol-1-YL)acetonitrile

説明

(2-Methyl-1H-benzimidazol-1-YL)acetonitrile is a benzimidazole derivative featuring a methyl substituent at the 2-position of the benzimidazole ring and an acetonitrile group at the 1-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structure combines the aromatic benzimidazole core—known for biological activity—with the reactive nitrile group, enabling diverse chemical modifications. The compound is synthesized via nucleophilic substitution reactions, as evidenced by methods involving potassium carbonate and chloroacetonitrile .

特性

IUPAC Name |

2-(2-methylbenzimidazol-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3/c1-8-12-9-4-2-3-5-10(9)13(8)7-6-11/h2-5H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFYCTZWIDBOUPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80588659 | |

| Record name | (2-Methyl-1H-benzimidazol-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54980-87-9 | |

| Record name | (2-Methyl-1H-benzimidazol-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Route

- Starting Materials: o-Phenylenediamine and ethyl cyanoacetate or cyanoacetamide.

- Reaction Conditions: Fusion or reflux in the presence of acid catalysts or under inert atmosphere.

- Mechanism: The amino groups of o-phenylenediamine condense with the cyano-containing reagent to form the benzimidazole ring, with the acetonitrile group introduced at the 2-position.

Example Preparation

- Fusion of o-phenylenediamine with ethyl cyanoacetate at elevated temperature yields 1H-benzimidazole-2-acetonitrile derivatives.

- Condensation of 1,2-phenylenediamine with cyanoacetamide in inert conditions also produces the target compound efficiently.

Preparation via Ring Transformation of Benzodiazepine-3-carbonitrile

An alternative method involves the ring transformation of benzodiazepine-3-carbonitrile derivatives to the benzimidazole-2-acetonitrile structure. This approach is less common but provides access to fused benzimidazole systems.

Specific Preparation of 2-Methyl-1H-benzimidazol-1-yl)acetonitrile

While the above methods provide the general benzimidazole-2-acetonitrile framework, the methyl substitution at the 2-position requires specific synthetic steps:

Stepwise Synthesis

Research Example

Nguyen et al. demonstrated the synthesis of 2-(2-methylbenzimidazol-1-yl)acetohydrazide as a key intermediate starting from 2-methylbenzimidazole, which can be further converted into acetonitrile derivatives. The synthetic route is summarized below:

| Compound | Reagents/Conditions | Yield (%) | Melting Point (°C) | Key Spectral Data |

|---|---|---|---|---|

| 2-Methyl-1H-benzimidazole (1) | Condensation of o-phenylenediamine with acetic acid | 78 | 174–176 | IR: 3063, 2995 (C–H), 1622 (C=N) |

| Ethyl (2-Methylbenzimidazol-1-yl)acetate (2) | Alkylation with ethyl chloroacetate | 64 | 114 | IR: 1720 (C=O ester), 1613 (C=N) |

| 2-(2-Methyl-1H-benzimidazol-1-yl)acetohydrazide (3) | Hydrazinolysis of ester (2) | 68 | 191–192 | IR: 3306 (N–H), 1658 (C=O) |

This intermediate (3) can be further transformed into various derivatives, including acetonitrile analogs, through reactions such as cyclization, substitution, or condensation.

Analytical and Spectral Characterization

The preparation methods are supported by detailed spectral data confirming the structure and purity of the compounds:

- Infrared (IR) Spectroscopy: Characteristic peaks for C≡N stretch (~2200 cm⁻¹), C=N, and aromatic C–H.

- Nuclear Magnetic Resonance (NMR): Proton and carbon NMR confirm the benzimidazole ring and substitution patterns.

- Mass Spectrometry (MS): Molecular ion peaks consistent with expected molecular weights.

These data ensure the reliable identification of (2-methyl-1H-benzimidazol-1-yl)acetonitrile and related compounds.

Summary Table of Preparation Methods

Research Findings and Notes

- The cyclization methods provide a robust route to benzimidazole-2-acetonitriles with good yields and purity.

- Methyl substitution at the 2-position requires careful selection of starting materials and reaction conditions to avoid side reactions.

- The use of hydrazide intermediates allows further functionalization, expanding the diversity of benzimidazole derivatives.

- Spectral data are essential for confirming the structure of synthesized compounds.

- The methods have been validated in multiple research studies with applications in medicinal chemistry, especially in the synthesis of biologically active heterocycles.

This detailed synthesis overview consolidates authoritative research findings on the preparation of (2-methyl-1H-benzimidazol-1-yl)acetonitrile, providing a comprehensive resource for researchers and chemists working with benzimidazole derivatives.

化学反応の分析

Types of Reactions

(2-Methyl-1H-benzimidazol-1-YL)acetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives with different functional groups.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzimidazole derivatives with hydroxyl or carbonyl groups, while reduction can produce amine derivatives .

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the anticancer properties of derivatives of (2-Methyl-1H-benzimidazol-1-YL)acetonitrile, particularly in the context of inhibiting protein kinase CK2, which is implicated in various cancers. For instance, a derivative known as 4,5,6,7-tetrabromo-2-methyl-1H-benzimidazol-1-YL)acetonitrile (2b) was shown to have a Ki value of 1.63 μM, indicating significant inhibition of CK2α in cancer cell lines such as CCRF-CEM (acute lymphoblastic leukemia) and MCF-7 (breast cancer). The compound exhibited pro-apoptotic activity, leading to approximately 47% apoptotic cells at a concentration of 10 μM, outperforming its parent compound TBBi .

Synergistic Effects with Other Drugs

The combination of (2-Methyl-1H-benzimidazol-1-YL)acetonitrile derivatives with other chemotherapeutic agents like 5-fluorouracil (5-FU) has demonstrated enhanced apoptotic effects. Studies indicate that using these combinations can significantly increase the percentage of apoptotic cells compared to treatments with individual drugs .

Coordination Chemistry

Synthesis of Metal Complexes

(2-Methyl-1H-benzimidazol-1-YL)acetonitrile has been utilized as a ligand in the synthesis of metal complexes. For example, it has been used in the formation of tetranuclear cadmium(II) complexes, showcasing its ability to coordinate with metal ions effectively. This property is crucial for developing materials with specific electronic and optical properties .

Biological Applications

Antibacterial Properties

Research has also explored the antibacterial activity of compounds derived from (2-Methyl-1H-benzimidazol-1-YL)acetonitrile. In vitro studies have shown that certain derivatives exhibit activity against various bacterial strains, including Aspergillus niger and Fusarium oxysporum. These findings suggest potential applications in developing new antibacterial agents .

Summary Table of Applications

作用機序

The mechanism of action of (2-Methyl-1H-benzimidazol-1-YL)acetonitrile involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it can inhibit the activity of enzymes involved in DNA replication and repair, making it a potential anticancer agent . The exact molecular pathways and targets involved depend on the specific biological context and the nature of the compound’s interactions .

類似化合物との比較

(a) 2-(2-(3-Hydroxypropyl)-5-methyl-1H-benzimidazol-1-yl)acetonitrile (5f)

(b) Methyl 5-(2-Amino-1H-benzimidazol-2-yl)acetonitrile Derivatives (4a–4n)

- Synthesis : Microwave-assisted reactions yield derivatives with varying arylthiazole substituents. Yields range from 65% (4i) to 95% (4f) .

- Key Data :

- Comparison: The amino group at the benzimidazole 2-position in these derivatives enhances nucleophilicity, contrasting with the methyl group in the target compound, which may sterically hinder reactions.

Heterocyclic Variants with Acetonitrile Moieties

(a) (2Z)-(1-Methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile

(b) 1H-Benzotriazole-1-acetonitrile

- Structure : Replaces benzimidazole with benzotriazole, a triazole-fused benzene ring .

- CAS : 111198-08-4; Molecular Formula: C₈H₆N₄ .

- Comparison : The benzotriazole core lacks the basic imidazole nitrogen, reducing coordination capacity with metal ions but improving stability under acidic conditions.

Derivatives with Pharmacological Relevance

(a) Triazole-Bearing Benzimidazole-Acetonitrile Hybrids (4j–4n)

- Examples: 4j (Chlorophenyl derivative): Exhibits C=O (1680 cm⁻¹) and C–Cl (760 cm⁻¹) IR peaks . 4k (Aminophenyl derivative): Shows –NH₂ IR absorption (3400 cm⁻¹) and altered NMR shifts due to electron-donating amino groups .

- Comparison : The introduction of triazole moieties enhances biological activity (e.g., antimicrobial properties), whereas the parent compound’s nitrile group is more suited for further functionalization .

生物活性

(2-Methyl-1H-benzimidazol-1-YL)acetonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological effects, and potential applications, drawing from various research studies.

Synthesis of (2-Methyl-1H-benzimidazol-1-YL)acetonitrile

The synthesis of (2-Methyl-1H-benzimidazol-1-YL)acetonitrile typically involves the reaction of 2-methylbenzimidazole with acetonitrile under appropriate conditions. This process can yield various derivatives that exhibit enhanced biological properties.

Anticancer Activity

Research has demonstrated that derivatives of (2-Methyl-1H-benzimidazol-1-YL)acetonitrile, particularly those modified with halogens, exhibit potent anticancer activity. For instance, a derivative known as 4,5,6,7-tetrabromo-2-methyl-1H-benzimidazol-1-yl)acetonitrile has shown a Ki value of 1.63 μM against CK2α, indicating strong inhibition of this protein kinase which is implicated in cancer progression .

In vitro studies revealed that this compound induced apoptosis in leukemia cell lines such as CCRF-CEM and MCF-7, with approximately 47% apoptotic cells observed at a concentration of 10 μM . The combination of this compound with standard chemotherapeutics like 5-FU resulted in a synergistic effect that enhanced pro-apoptotic activity and inhibited CK2 more effectively than the parent compound .

Antimicrobial Activity

The antimicrobial potential of (2-Methyl-1H-benzimidazol-1-YL)acetonitrile and its derivatives has also been evaluated. Various synthesized benzimidazole derivatives displayed moderate antibacterial activity against Gram-positive and Gram-negative bacteria. For example, compounds derived from 2-methylbenzimidazole showed significant inhibition zones against Staphylococcus aureus and Escherichia coli, although the specific activity of (2-Methyl-1H-benzimidazol-1-YL)acetonitrile was less pronounced compared to other derivatives .

The mechanism underlying the biological activities of (2-Methyl-1H-benzimidazol-1-YL)acetonitrile appears to involve multiple pathways:

- CK2 Inhibition : The compound inhibits CK2α, leading to reduced phosphorylation of substrates involved in cell survival and proliferation.

- Induction of Apoptosis : The activation of pro-apoptotic pathways is evident through increased apoptotic markers in treated cell lines.

Case Studies and Research Findings

Several studies highlight the efficacy of (2-Methyl-1H-benzimidazol-1-YL)acetonitrile:

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (2-Methyl-1H-benzimidazol-1-yl)acetonitrile?

- The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2-methylbenzimidazole with chloroacetonitrile in the presence of a base (e.g., KOH) under reflux conditions in a polar aprotic solvent (e.g., DMF) yields the target compound. Reaction progress can be monitored using TLC or HPLC. Purification typically involves recrystallization from ethanol or column chromatography .

Q. How can the solubility of (2-Methyl-1H-benzimidazol-1-yl)acetonitrile in aqueous-organic mixtures be optimized?

- Acetonitrile derivatives are generally miscible with water, but phase separation can be induced by adding salts (e.g., NaCl) or altering temperature. For instance, acetonitrile-water mixtures phase-separate at low temperatures (e.g., −20°C) or under high salt concentrations. This property is useful for extraction or purification workflows .

Q. What safety protocols are critical when handling (2-Methyl-1H-benzimidazol-1-yl)acetonitrile in laboratory settings?

- Due to the acetonitrile moiety, the compound is flammable and toxic. Key precautions include:

- Using explosion-proof equipment and grounding containers to prevent static discharge.

- Wearing nitrile gloves, chemical-resistant lab coats, and NIOSH-approved respirators in poorly ventilated areas.

- Storing in a cool, dry place away from oxidizers and acids. Emergency procedures for spills involve neutralization with inert adsorbents (e.g., vermiculite) and disposal as hazardous waste .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in (2-Methyl-1H-benzimidazol-1-yl)acetonitrile derivatives?

- Single-crystal X-ray diffraction (SCXRD) with SHELXL software is widely used for structure refinement. For example, the ethyl ester analog (Ethyl 2-(2-methyl-1H-benzimidazol-1-yl)acetate) was resolved at 295 K with an R-factor of 0.042, confirming the benzimidazole core and spatial arrangement of substituents. Challenges like twinning or weak diffraction can be addressed using SHELXD for structure solution and ORTEP-3 for graphical visualization .

Q. What experimental design strategies optimize HPLC separation of (2-Methyl-1H-benzimidazol-1-yl)acetonitrile analogs?

- A two-level full factorial design can optimize parameters such as:

- Factors : Organic modifier (acetonitrile %), pH, flow rate.

- Responses : Resolution, peak symmetry, run time.

Central composite designs (CCD) are effective for modeling non-linear relationships. For example, adjusting acetonitrile from 40% to 60% (v/v) and pH from 3.0 to 5.0 improved resolution of structurally similar hydrazide derivatives by 25% .

Q. How do hydrogen-bonding patterns influence the crystallinity of (2-Methyl-1H-benzimidazol-1-yl)acetonitrile complexes?

- Graph set analysis (e.g., Etter’s rules) reveals that N–H⋯N and C–H⋯O interactions stabilize crystal packing. In triazole-bearing derivatives, bifurcated hydrogen bonds between the benzimidazole NH and nitrile groups create layered motifs, enhancing thermal stability. Such patterns are critical for designing co-crystals with improved bioavailability .

Q. What methodologies address contradictions in reactivity studies of (2-Methyl-1H-benzimidazol-1-yl)acetonitrile?

- Contradictions in reactivity (e.g., unexpected cyclization byproducts) can arise from solvent polarity or trace metal catalysts. Systematic studies using DFT calculations (e.g., Gaussian09) and LC-MS monitoring of reaction intermediates help identify mechanistic pathways. For example, the nitrile group’s susceptibility to hydrolysis under acidic conditions necessitates strict pH control during synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。